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molecular formula C15H21NO4 B178155 4-(2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester CAS No. 177736-04-8

4-(2-tert-butoxycarbonylamino-ethyl)-benzoic acid methyl ester

Cat. No. B178155
M. Wt: 279.33 g/mol
InChI Key: NRIWUOJTSLHILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06437146B1

Procedure details

To a solution of methyl 4-[2-(tert-butoxycarbonylamino)ethyl]benzoate (3.50 g, 12.5 mmol) in methylene chloride (35 ml) was added 4N hydrogen chloride in 1,4-dioxane (35 ml) at 5° C. and the mixture was stirred for 30 min. The solvent was removed in vacuo and the resulting solid was collected, washed with isopropyl ether and dried to give methyl 4-(2-aminoethyl)-benzoate hydrochloride (2.63 g, 97%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1)=O)(C)(C)C.[ClH:21]>C(Cl)Cl.O1CCOCC1>[ClH:21].[NH2:8][CH2:9][CH2:10][C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[CH:13][CH:12]=1 |f:4.5|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting solid was collected
WASH
Type
WASH
Details
washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.NCCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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